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Compound of Interest

Compound Name: 1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No.: B050702 Get Quote

Technical Guide: N-ethyl-1-benzylpyrrolidin-3-
amine
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-ethyl-1-benzylpyrrolidin-3-amine is a tertiary amine belonging to the substituted pyrrolidine

class of compounds. The pyrrolidine ring is a prevalent scaffold in numerous biologically active

natural products and synthetic pharmaceuticals. The presence of both a benzyl group and an

ethyl group on the nitrogen atoms suggests potential for diverse chemical interactions and

biological activities. This technical guide provides a comprehensive overview of the known and

predicted physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine, a proposed

synthetic protocol, and an exploration of its potential biological relevance based on structurally

related compounds.

Chemical and Physical Properties
Direct experimental data for N-ethyl-1-benzylpyrrolidin-3-amine is limited. The following tables

summarize key identifiers and a combination of predicted and experimentally determined

properties for the target compound and its close structural analogs.
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Identifier Value Source

IUPAC Name
N-ethyl-1-benzylpyrrolidin-3-

amine
-

Molecular Formula C₁₃H₂₀N₂ [1]

Molecular Weight 204.31 g/mol [1]

CAS Number
1353995-22-8 ((R)-

enantiomer)
[2][3]

Physical Properties
Quantitative experimental data for N-ethyl-1-benzylpyrrolidin-3-amine is not readily available.

The table below includes data for the closely related primary amine, 1-benzylpyrrolidin-3-

amine, to provide an estimate of expected properties.

Property
Value (1-benzylpyrrolidin-
3-amine)

Source

Boiling Point 261.5 ± 33.0 °C at 760 mmHg [4]

Density 1.1 ± 0.1 g/cm³ [4]

Note: The substitution of an ethyl group for a hydrogen atom on the 3-amino group to form the

target compound is expected to slightly increase the boiling point and may have a minor effect

on the density.

Predicted Physicochemical Properties
The following properties for N-ethyl-1-benzylpyrrolidin-3-amine are predicted based on its

structure.
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Property Predicted Value Source

pKa (most basic) 9.5 - 10.5 Chemically Predicted

LogP ~2.5 Chemically Predicted

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol, methanol, and

dichloromethane.

Chemically Predicted

Synthesis and Reactivity
Proposed Synthetic Protocol: Reductive Amination
A common and effective method for the synthesis of N-ethyl-1-benzylpyrrolidin-3-amine is the

reductive amination of 1-benzylpyrrolidin-3-one with ethylamine.

Reaction Scheme:

Caption: Proposed Synthesis via Reductive Amination

Experimental Protocol:

Reaction Setup: To a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in dichloromethane (DCM,

0.2 M) is added ethylamine (1.2 eq, as a solution in a suitable solvent or condensed gas).

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to

facilitate the formation of the corresponding imine intermediate.

Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the

reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of

sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with

DCM. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-

ethyl-1-benzylpyrrolidin-3-amine.

Reactivity Profile
Basicity: As a tertiary amine, the lone pair of electrons on the nitrogen atom of the pyrrolidine

ring and the exocyclic nitrogen makes the molecule basic. It will react with acids to form the

corresponding ammonium salts.

N-Alkylation: The pyrrolidine nitrogen is a nucleophile and can undergo further alkylation

reactions, although this is generally less favorable than the alkylation of a secondary amine.

Oxidation: Tertiary amines can be oxidized to the corresponding N-oxides using oxidizing

agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be

predicted based on the structure of N-ethyl-1-benzylpyrrolidin-3-amine.

¹H NMR Spectroscopy
Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to

the five protons of the phenyl ring.

Benzyl CH₂: A singlet at approximately δ 3.5-3.7 ppm.

Pyrrolidine Ring Protons: A series of multiplets in the range of δ 2.0-3.5 ppm.

Ethyl Group CH₂: A quartet at approximately δ 2.5-2.7 ppm.

Ethyl Group CH₃: A triplet at approximately δ 1.0-1.2 ppm.

¹³C NMR Spectroscopy
Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-140 ppm.

Benzyl CH₂: A signal around δ 60 ppm.
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Pyrrolidine Ring Carbons: Signals in the range of δ 45-65 ppm.

Ethyl Group CH₂: A signal around δ 45 ppm.

Ethyl Group CH₃: A signal around δ 15 ppm.

Infrared (IR) Spectroscopy
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

C-N Stretching: Medium to weak bands in the 1020-1250 cm⁻¹ region.[5][6]

Absence of N-H Stretch: As a tertiary amine, there will be no N-H stretching band in the

3300-3500 cm⁻¹ region.[5][6]

Mass Spectrometry
Molecular Ion Peak (M⁺): An odd molecular weight peak at m/z = 204, consistent with the

nitrogen rule for a molecule containing two nitrogen atoms.

Major Fragmentation Pathways: Expect to see fragmentation patterns characteristic of

benzylamines, with a prominent peak at m/z = 91 (the tropylium ion) resulting from the

cleavage of the benzyl group. Alpha-cleavage adjacent to the nitrogen atoms is also a likely

fragmentation pathway.

Potential Biological and Pharmacological Relevance
There is no direct research on the biological activity of N-ethyl-1-benzylpyrrolidin-3-amine.

However, studies on structurally similar compounds provide insights into its potential

pharmacological applications.

Anticancer Activity
A study on a library of 1-benzylpyrrolidin-3-ol analogues revealed that these compounds exhibit

selective cytotoxicity towards certain human cancer cell lines, specifically HL-60 cells. The
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mechanism of action was proposed to be the induction of apoptosis through the activation of

caspase-3. This suggests that the 1-benzylpyrrolidine scaffold could be a valuable starting

point for the development of novel anticancer agents.

Caption: Hypothesized Anticancer Mechanism

Central Nervous System Activity
The structurally related compound, N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine, has been

investigated for its interaction with neurotransmitter receptors.[7] This suggests that

compounds containing the benzyl-amine and pyrrolidine moieties may possess activity within

the central nervous system (CNS). The specific nature of this activity would require further

investigation through receptor binding assays and in vivo studies.

Safety and Handling
No specific safety data is available for N-ethyl-1-benzylpyrrolidin-3-amine. Based on the safety

information for related amines, it should be handled with care.

Potential Hazards: Likely to be a skin and eye irritant. May be harmful if swallowed or

inhaled.

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE,

including safety glasses, gloves, and a lab coat when handling this compound. Work should

be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion
N-ethyl-1-benzylpyrrolidin-3-amine is a compound of interest due to its structural similarity to

molecules with demonstrated biological activity. While a comprehensive experimental

characterization is still needed, this guide provides a foundational understanding of its

properties based on established chemical principles and data from analogous compounds. The

proposed synthetic route offers a viable method for its preparation, which will enable further

investigation into its chemical and biological properties, potentially leading to the development
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of new therapeutic agents. Researchers are encouraged to conduct thorough experimental

validation of the properties and activities discussed herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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